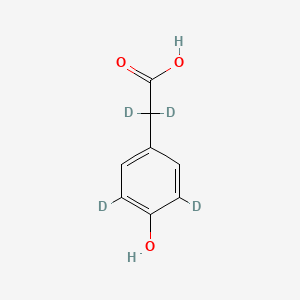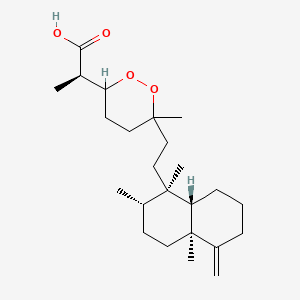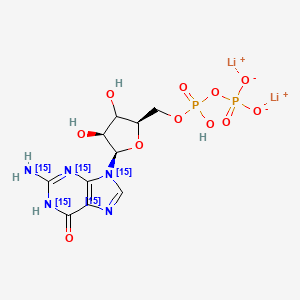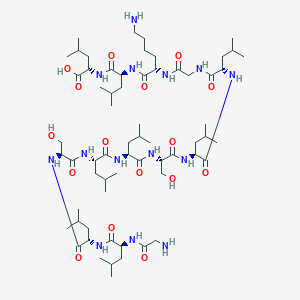
4-Hydroxyphenylacetic acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphenylacetic acid-d4 is a deuterium-labeled derivative of 4-Hydroxyphenylacetic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful for various analytical and research applications, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenylacetic acid-d4 typically involves the deuteration of 4-Hydroxyphenylacetic acid. One common method is the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine . Another method involves the reaction of benzyl phenyl ether with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride, which is then reacted with an alkali metal cyanide to form 4-benzyloxyphenylacetonitrile. This intermediate is hydrolyzed in the presence of an acid catalyst to yield 4-Hydroxyphenylacetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyphenylacetic acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-Hydroxyphenylacetic acid-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a standard in mass spectrometry for quantifying phenolic compounds.
Biology: Employed in metabolic studies to trace biochemical pathways involving phenolic acids.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Hydroxyphenylacetic acid-d4 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but is used to trace and quantify biochemical processes. In studies involving oxidative stress, it has been shown to induce the expression of Nrf2, a key regulator of antioxidant response .
Comparaison Avec Des Composés Similaires
4-Hydroxyphenylacetic acid-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
4-Hydroxyphenylacetic acid: The non-deuterated form, commonly found in natural sources like olive oil and beer.
3,4-Dihydroxyphenylacetic acid: Another phenolic acid with additional hydroxyl groups, used in different biochemical applications.
Coclaurine: A related compound used in the synthesis of various alkaloids.
The deuterium labeling in this compound provides enhanced stability and allows for precise analytical measurements, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C8H8O3 |
|---|---|
Poids moléculaire |
156.17 g/mol |
Nom IUPAC |
2,2-dideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/i3D,4D,5D2 |
Clé InChI |
XQXPVVBIMDBYFF-LXQDYUSJSA-N |
SMILES isomérique |
[2H]C1=CC(=CC(=C1O)[2H])C([2H])([2H])C(=O)O |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)




![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B12387178.png)

![4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B12387193.png)



![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
